(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic compound that features a unique combination of azetidine, triazole, and benzothiazole moieties
Mechanism of Action
Target of Action
It is known that both benzothiazole and triazole moieties are found in many biologically active compounds . For instance, benzothiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, imidazole, a close relative of triazole, is known for its broad range of chemical and biological properties .
Mode of Action
The thiazole ring, a component of the benzothiazole moiety, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the diverse biological activities associated with benzothiazole and triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Thiazole, a component of benzothiazole, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities associated with benzothiazole and triazole derivatives , it can be inferred that the compound could potentially exhibit a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonic acid: This compound shares the benzothiazole moiety but differs in other structural aspects.
Zwitterions: Compounds that contain both positive and negative charges, similar to the triazole and azetidine moieties in the target compound.
Uniqueness
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(12-16-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-14-5-6-15-18/h1-6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIBWCDZXYIANA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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